

# Structure Elucidation of 1-(3-Phenoxyphenyl)guanidine Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-(3-Phenoxyphenyl)guanidine**

Cat. No.: **B173586**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **1-(3-phenoxyphenyl)guanidine** hydrochloride. The document details the analytical methodologies and interpretation of spectroscopic data essential for the unequivocal identification and characterization of this compound. Key experimental protocols for spectroscopic analysis are provided, and all quantitative data is summarized for clarity. Furthermore, a potential signaling pathway for this class of compounds is visualized to aid in understanding its pharmacological context.

## Introduction

**1-(3-Phenoxyphenyl)guanidine** is a guanidine derivative with a molecular formula of  $C_{13}H_{13}N_3O$ .<sup>[1]</sup> The guanidine moiety is a common feature in numerous biologically active compounds and natural products, known for its ability to interact with various biological targets. The hydrochloride salt of this compound is of particular interest for its potential applications in pharmaceutical development. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the identity and purity of the active pharmaceutical ingredient. This guide outlines the standard analytical techniques employed for the structural confirmation of **1-(3-phenoxyphenyl)guanidine** hydrochloride.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-phenoxyphenyl)guanidine** and its hydrochloride salt is presented in Table 1.

| Property                     | Value                            | Source              |
|------------------------------|----------------------------------|---------------------|
| Chemical Formula             | <chem>C13H14CIN3O</chem>         | -                   |
| Molecular Weight             | 263.73 g/mol                     | -                   |
| Monoisotopic Mass            | 227.1059 g/mol (free base)       | <a href="#">[1]</a> |
| Predicted [M+H] <sup>+</sup> | 228.11315 m/z                    | <a href="#">[1]</a> |
| Appearance                   | White to off-white solid         | Typical             |
| Solubility                   | Soluble in water, methanol, DMSO | Typical             |

## Spectroscopic Data and Analysis

The structural confirmation of **1-(3-phenoxyphenyl)guanidine** hydrochloride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(3-phenoxyphenyl)guanidine** hydrochloride, <sup>1</sup>H NMR and <sup>13</sup>C NMR are essential.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment |
|------------------------------------|-----------------|-------------|------------|
| 9.65                               | br s            | 1H          | NH         |
| 7.40 - 7.20                        | m               | 7H          | Ar-H       |
| 7.10                               | t, $J$ = 7.9 Hz | 1H          | Ar-H       |
| 6.95                               | d, $J$ = 8.2 Hz | 1H          | Ar-H       |
| 6.80                               | s               | 1H          | Ar-H       |
| 6.75                               | d, $J$ = 7.8 Hz | 1H          | Ar-H       |

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 157.5                           | C=N (guanidinium) |
| 157.0                           | Ar-C-O            |
| 141.8                           | Ar-C-N            |
| 130.5                           | Ar-CH             |
| 129.8                           | Ar-CH             |
| 123.5                           | Ar-CH             |
| 119.0                           | Ar-CH             |
| 118.5                           | Ar-CH             |
| 117.0                           | Ar-CH             |
| 113.0                           | Ar-CH             |

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

| Ion                | Calculated m/z | Observed m/z |
|--------------------|----------------|--------------|
| [M+H] <sup>+</sup> | 228.11315      | 228.1132     |

The observed mass is consistent with the protonated form of **1-(3-phenoxyphenyl)guanidine**. The fragmentation pattern in MS/MS experiments would typically show cleavage of the ether bond and fragmentation of the phenyl rings.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                    |
|--------------------------------|---------------|-------------------------------|
| 3300 - 3100                    | Strong, Broad | N-H stretching (guanidinium)  |
| 1650                           | Strong        | C=N stretching (guanidinium)  |
| 1600, 1480                     | Medium-Strong | C=C stretching (aromatic)     |
| 1240                           | Strong        | C-O-C stretching (aryl ether) |
| 800 - 690                      | Medium-Strong | C-H bending (aromatic)        |

## Experimental Protocols

Detailed experimental protocols are crucial for reproducible results.

## Synthesis of **1-(3-Phenoxyphenyl)guanidine Hydrochloride**

A common method for the synthesis of guanidine derivatives involves the reaction of a corresponding amine with a guanylating agent.

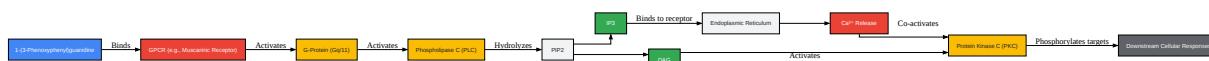
- Step 1: 3-Phenoxyaniline is dissolved in a suitable aprotic solvent such as dichloromethane.

- Step 2: An equimolar amount of a guanylating agent, for example, 1H-pyrazole-1-carboxamidine hydrochloride, is added to the solution.
- Step 3: The reaction mixture is stirred at room temperature for 24-48 hours.
- Step 4: The resulting precipitate is filtered, washed with the solvent, and dried under vacuum to yield **1-(3-phenoxyphenyl)guanidine** hydrochloride.

## NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
- <sup>1</sup>H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1 second.
- <sup>13</sup>C NMR: A proton-decoupled sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds.

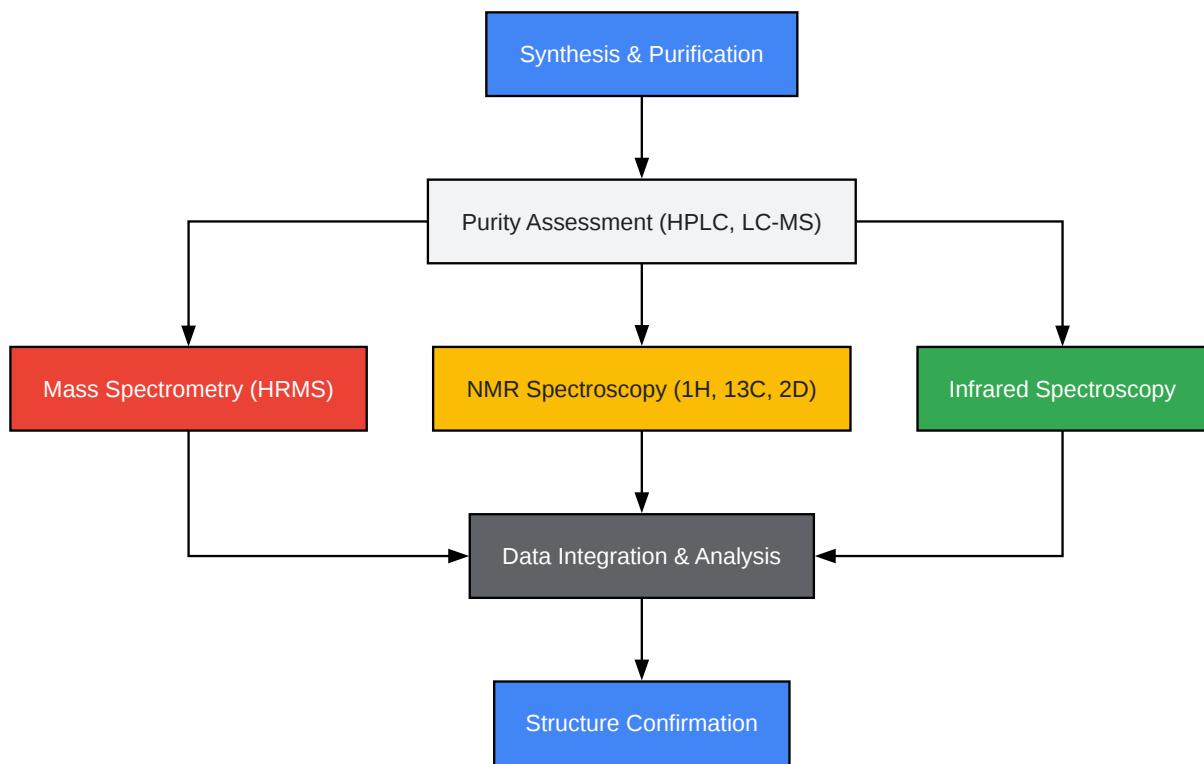
## Mass Spectrometry


- Sample Preparation: The sample is dissolved in methanol or a mixture of water and acetonitrile.
- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.
- Analysis: The analysis is performed in positive ion mode to observe the [M+H]<sup>+</sup> ion.

## Infrared Spectroscopy

- Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used.
- Analysis: The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

## Potential Signaling Pathway


Guanidine derivatives are known to interact with various biological targets. Based on the activity of similar compounds, **1-(3-phenoxyphenyl)guanidine** could potentially modulate signaling pathways such as those involving muscarinic receptors or AMP-activated protein kinase (AMPK).[2][3]



[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway for **1-(3-phenoxyphenyl)guanidine**.

The following diagram illustrates a general experimental workflow for the structure elucidation of a novel compound like **1-(3-phenoxyphenyl)guanidine** hydrochloride.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for structure elucidation.

## Conclusion

The structural elucidation of **1-(3-phenoxyphenyl)guanidine** hydrochloride is readily achievable through the systematic application of modern spectroscopic techniques. The combined data from NMR, MS, and IR analyses provide a comprehensive and unambiguous confirmation of the compound's chemical structure. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and development of novel guanidine-based compounds. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 1-(3-phenoxyphenyl)guanidine (C13H13N3O) [pubchemlite.lcsb.uni.lu]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of 1-(3-Phenoxyphenyl)guanidine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173586#structure-elucidation-of-1-3-phenoxyphenyl-guanidine-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)